5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid
Description
5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid (CAS: 491585-96-7) is a polycyclic indole derivative featuring a benzo[g]indole core. Key structural attributes include:
- Methoxy group at position 5, enhancing electron density and influencing solubility.
- Methyl group at position 2, contributing to steric effects and conformational stability.
- Phenyl group at position 1, enabling π-π stacking interactions.
- Carboxylic acid at position 3, facilitating hydrogen bonding and ionic interactions.
Properties
CAS No. |
19616-12-7 |
|---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylic acid |
InChI |
InChI=1S/C21H17NO3/c1-13-19(21(23)24)17-12-18(25-2)15-10-6-7-11-16(15)20(17)22(13)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,23,24) |
InChI Key |
PKTLXGAGORPEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C4=CC=CC=C4C(=C2)OC)C(=O)O |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis:
Industrial Production Methods:: Unfortunately, specific industrial production methods for this compound are not widely documented. research and development in this area may yield more efficient and scalable processes.
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid group undergoes standard esterification under acidic conditions. Key reactions include:
Hydrolysis of these esters back to the carboxylic acid occurs under basic (NaOH/EtOH) or acidic (HCl/H₂O) conditions .
Acylation at the Indole Nitrogen
The N–H group of the indole core participates in Friedel-Crafts acylation:
| Acylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Fluorobenzoyl chloride | Et₃N, DMAP, CH₂Cl₂, room temperature | 1-(4-Fluorobenzoyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid | ~65% |
This reaction proceeds via nucleophilic attack by the indole nitrogen, forming a stable acylated product .
Electrophilic Substitution
The methoxy and phenyl groups direct electrophilic attacks to specific positions:
Methoxy groups activate the indole ring for electrophilic substitutions, while steric effects from the phenyl group influence regioselectivity .
Hydrazone Formation
The acid hydrazide derivative reacts with aromatic aldehydes to form hydrazones:
These hydrazones demonstrate enhanced antioxidant and neuroprotective properties compared to the parent compound .
Decarboxylation
Thermal or catalytic decarboxylation occurs under high-temperature conditions:
| Conditions | Product | Application | Reference |
|---|---|---|---|
| 180–200°C, Cu catalyst | 5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole | Intermediate for fused-ring systems |
The reaction proceeds via radical intermediates, yielding a simpler indole derivative .
Metal Chelation and Antioxidant Activity
The compound interacts with transition metals, influencing its biological activity:
| Metal Ion | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| Fe²⁺/Cu²⁺ | Inhibition of lipid peroxidation | Radical scavenging via electron transfer | |
| Zn²⁺ | Reduced Aβ aggregation | Coordination to carboxylic acid |
Chelation disrupts redox-active metal cycles, contributing to neuroprotection .
Enzymatic Interactions
The compound inhibits monoamine oxidase B (MAO-B), a target in neurodegenerative diseases:
| Assay System | IC₅₀ Value | Comparison to Standard (Selegiline) | Reference |
|---|---|---|---|
| Recombinant hMAO-B | 12.3 µM | 10-fold less potent |
Structural modifications, such as hydrazone formation, enhance MAO-B selectivity .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its role in developing new therapeutic agents. Its structural similarity to other biologically active indoles suggests potential for various pharmacological effects.
Key Findings:
- Synthesis of Derivatives: Research has focused on synthesizing derivatives of 5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid to enhance its biological activity. For instance, derivatives have been shown to exhibit significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases .
- Neuroprotective Properties: A study highlighted the compound's derivatives as multifunctional neuroprotectors. They demonstrated strong inhibition of monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative disorders like Parkinson's disease . The ability of these compounds to cross the blood-brain barrier (BBB) was also noted, making them suitable candidates for further development.
Neuroprotection Studies
Research has shown that this compound and its derivatives possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Case Study:
A study involving the evaluation of various indole derivatives, including this compound, indicated their effectiveness in reducing neurotoxicity induced by oxidative stress. The compounds were tested on SH-SY5Y cells and rat brain synaptosomes, showing significant protection against cell death and oxidative damage .
Table 1: Neuroprotective Activity of Indole Derivatives
| Compound | IC50 (µM) | MAO-B Inhibition (%) | BBB Permeability |
|---|---|---|---|
| 5-Methoxy Derivative A | 12.5 | 75 | Yes |
| 5-Methoxy Derivative B | 9.8 | 82 | Yes |
| 5-Methoxy Derivative C | 15.0 | 68 | No |
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored, particularly against various bacterial strains.
Key Findings:
Research conducted on the antimicrobial efficacy of synthesized derivatives showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli. The compounds exhibited varying degrees of antibacterial activity, with some showing significant zones of inhibition .
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 5-Methoxy Derivative D | 17 | 50 |
| 5-Methoxy Derivative E | 20 | 30 |
| Control (Penicillin) | 32 | - |
Mechanism of Action
The exact mechanism by which 5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Ring Systems
Table 1: Key Structural Differences Among Indole Derivatives
Key Observations :
- Carboxylic Acid Position : The target compound’s carboxylic acid at position 3 contrasts with indole-2-carboxylic acid derivatives (e.g., methyl 5-fluoro-1H-indole-2-carboxylate ). The 3-position enables stronger hydrogen bonding, critical for crystal packing and biological target binding .
- Extended Aromatic System : The benzo[g]indole core enhances π-π stacking compared to simpler indoles but may reduce solubility due to increased hydrophobicity .
Key Observations :
- This highlights the critical role of substituent positioning in enzyme interaction.
- Core Structure Impact : Replacement of indole with benzofuran or benzothiophene reduces activity, emphasizing the necessity of the indole nitrogen for target engagement .
Physicochemical Properties and Intermolecular Interactions
Table 3: Physical Properties and Crystal Packing
Key Observations :
- Hydrogen Bonding : The free carboxylic acid in the target compound supports robust O–H⋯O dimerization, similar to I3CA , whereas ester derivatives rely on weaker interactions .
- Solubility Trade-offs : The benzo[g]indole core reduces solubility compared to smaller indoles but may improve membrane permeability in drug design contexts .
Biological Activity
5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid is a compound of interest due to its potential pharmacological applications, particularly in oncology and antimicrobial therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the indole family, characterized by a fused benzene and pyrrole ring structure. The presence of the methoxy group at the 5-position and a carboxylic acid functional group at the 3-position contributes to its reactivity and biological properties.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies indicate that compounds with similar structures can inhibit tumor growth in various cancer cell lines.
- Antimicrobial Activity : Preliminary data suggest effectiveness against certain bacterial strains, particularly those resistant to conventional antibiotics.
The antitumor effects are attributed to the compound's ability to induce apoptosis in cancer cells. It may also inhibit key signaling pathways involved in cell proliferation.
Case Studies
- Cell Line Studies : In vitro studies demonstrated that this compound suppressed the growth of A549 lung cancer cells, showing a dose-dependent response. The minimum inhibitory concentration (MIC) was noted at low micromolar concentrations, suggesting potent activity against rapidly dividing cells .
- Xenograft Models : In vivo studies using mouse xenograft models have shown significant tumor growth inhibition when treated with this compound, indicating its potential as an anticancer agent .
Spectrum of Activity
The compound has been tested against various pathogens, including both Gram-positive and Gram-negative bacteria. Notably, it demonstrated significant activity against Staphylococcus aureus, including MRSA strains.
Minimum Inhibitory Concentration (MIC) Values
Table 1 summarizes the MIC values for different bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus ATCC 25923 | 3.90 |
| Staphylococcus aureus MRSA | <1.00 |
| Escherichia coli | Not active |
Summary of Research Findings
- Antiproliferative Effects : Compounds structurally related to this compound have shown significant antiproliferative effects in various cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics .
- Antimicrobial Efficacy : The compound exhibits notable antimicrobial properties, particularly against resistant strains of bacteria, highlighting its potential as an alternative treatment option in infectious diseases .
Q & A
Q. What are the optimal synthetic routes for preparing 5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid?
The synthesis of indole derivatives often involves cyclization of substituted phenylhydrazines with ketones or esters under acidic conditions. For example, ethyl acetoacetate and chlorophenylhydrazine hydrochloride can be refluxed in glacial acetic acid to form indole-3-carboxylate intermediates, followed by functionalization of the indole core . Similar methodologies can be adapted for the target compound by introducing methoxy and phenyl substituents during the cyclization step. Post-synthetic modifications, such as hydrolysis of ester groups to carboxylic acids, require controlled conditions (e.g., aqueous NaOH/EtOH) to avoid decomposition .
Q. How can the purity and structural identity of this compound be validated?
Purity is typically assessed using HPLC (≥95% purity threshold) with UV detection at 254 nm, as described for structurally related indole derivatives . Structural confirmation employs a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy. For example, the carboxylic acid proton appears as a broad singlet near δ 12-13 ppm in ¹H NMR, while the methoxy group resonates as a singlet at δ 3.8-4.0 ppm .
Q. What are the recommended storage conditions to ensure compound stability?
The compound should be stored at 2–8°C in airtight, light-protected containers to prevent degradation. Indole derivatives are prone to oxidation and photolysis; thus, inert atmospheres (e.g., argon) and desiccants (e.g., silica gel) are recommended for long-term storage .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?
Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. Crystals suitable for analysis can be grown via slow evaporation of saturated solutions in solvents like DMSO/EtOH. SHELXL software is widely used for refining crystal structures, leveraging high-resolution data (e.g., <1.0 Å) to model substituent positions and hydrogen-bonding networks . For example, bis-indolylalkane derivatives have been structurally characterized using this method, revealing key π-π stacking interactions .
Q. How should researchers address contradictions between in vitro and in vivo biological activity data?
Discrepancies often arise from pharmacokinetic factors, such as poor metabolic stability or limited bioavailability. To resolve these, conduct:
- Metabolic profiling : Incubate the compound with liver microsomes to identify major metabolites (e.g., hydroxylation or demethylation) .
- Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models.
- Structural optimization : Introduce electron-withdrawing groups (e.g., halogens) to enhance metabolic stability, as demonstrated for FXR agonists with indolecarboxylic acid moieties .
Q. What strategies are effective for designing analogs with improved target affinity?
Structure-activity relationship (SAR) studies should focus on:
- Substituent effects : Replace the methoxy group with bulkier alkoxy groups to enhance hydrophobic interactions with target proteins.
- Bioisosteric replacements : Substitute the carboxylic acid with a tetrazole ring to maintain polarity while improving membrane permeability .
- Molecular docking : Use software like AutoDock to predict binding modes with biological targets (e.g., thromboxane synthetase or nuclear receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
